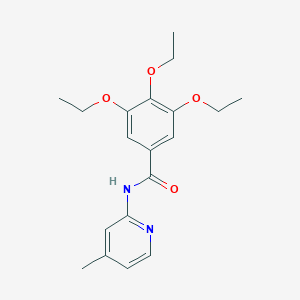
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide, also known as TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB is a benzamide derivative that has been shown to have a range of biological effects, including the ability to modulate certain receptors in the brain. In
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate certain receptors in the brain, specifically the sigma-1 receptor. This receptor has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a high affinity for the sigma-1 receptor and can modulate its activity in vitro and in vivo. This makes 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for these disorders.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can potentially have a range of biological effects.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for a range of diseases, including neurodegenerative disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to modulate the sigma-1 receptor. However, one limitation of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of new treatments for neurological disorders, such as depression, anxiety, and schizophrenia, that target the sigma-1 receptor. Another area of interest is the potential use of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide as a tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide and its potential effects on other receptors and cellular processes.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can be improved by optimizing the reaction conditions, such as the solvent and temperature used.
Eigenschaften
Produktname |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)18(15)25-7-3)19(22)21-17-10-13(4)8-9-20-17/h8-12H,5-7H2,1-4H3,(H,20,21,22) |
InChI-Schlüssel |
VFRMRZIUTCLEDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

